

Commercial Suppliers and Technical Insights into 2,3-Dihydrobenzofuran-5-Carboxylic Acid

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Cat. No.: B1298115

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, a key intermediate in pharmaceutical and materials science research. The guide details supplier information, presents a synthesis protocol, and explores its biological significance, particularly its role in the NF-κB signaling pathway.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials and intermediates. **2,3-Dihydrobenzofuran-5-Carboxylic Acid** (CAS No: 76429-73-7, Molecular Formula: C₉H₈O₃) is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.

Supplier	Product Code	Purity	Available Quantities	Price (USD)
Advanced Biochemicals	CH0379	97%	1g, 5g, 25g	\$300.00 - \$997.00
Fluorochem	F017509	95%	Inquire for details	Inquire for details
Sunway Pharm Ltd.	CB65107	Inquire for details	Inquire for details	Inquire for details
Smolecule	S709957	Inquire for details	Inquire for details	Inquire for details
Zhengzhou Alfa Chemical Co., Ltd.	Not specified	97% Min.	Inquire for details	Inquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: An Experimental Protocol

The synthesis of 2,3-dihydrobenzofuran derivatives is a well-established area of organic chemistry. One common approach involves the hydrolysis of the corresponding ester.[1] The following protocol is a representative example for the synthesis of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**.

Reaction Scheme:

NaOH, H₂O, Methanol
Reflux

Methyl 2,3-dihydrobenzofuran-5-carboxylate $\xrightarrow{\text{Hydrolysis}}$ 2,3-Dihydrobenzofuran-5-Carboxylic Acid

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Figure 1: Hydrolysis of Methyl Ester to Carboxylic Acid.

Materials:

- Methyl 2,3-dihydrobenzofuran-5-carboxylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Water (H₂O)
- Hydrochloric acid (HCl, for workup)
- Ethyl acetate (for extraction)
- Sodium sulfate (Na₂SO₄, for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,3-dihydrobenzofuran-5-carboxylate in a mixture of methanol and water.
- **Hydrolysis:** Add a solution of sodium hydroxide to the flask. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
- **Extraction and Purification:** Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **2,3-Dihydrobenzofuran-5-Carboxylic Acid**. The product can be further purified by recrystallization.

Biological Significance: Inhibition of the NF-κB Signaling Pathway

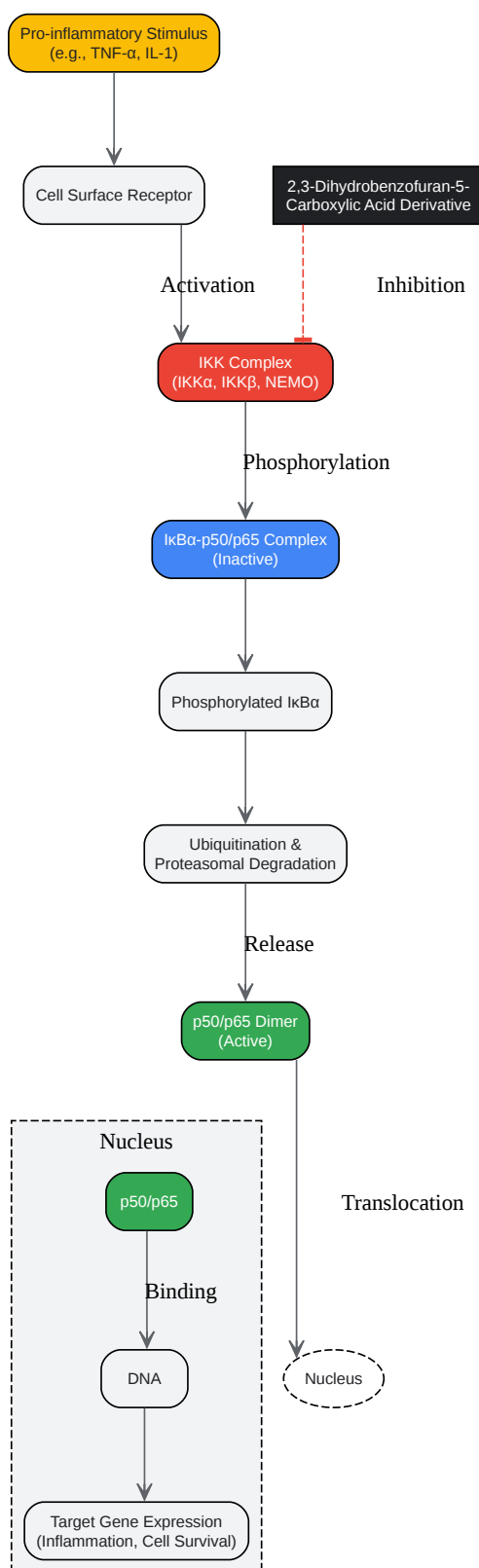
Derivatives of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents due to their ability to inhibit the

nuclear factor-kappa B (NF- κ B) signaling pathway.[1] The canonical NF- κ B pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[2]

The Canonical NF- κ B Signaling Pathway and Point of Inhibition:

Under basal conditions, NF- κ B dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins.[2] Upon stimulation by various signals, such as pro-inflammatory cytokines, the I κ B kinase (IKK) complex is activated. The IKK complex, consisting of IKK α , IKK β , and the regulatory subunit NEMO, phosphorylates I κ B α . [2][3] This phosphorylation event targets I κ B α for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α unmasks the nuclear localization signal of the NF- κ B dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[2][3]

Small molecule inhibitors, including derivatives of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, can interfere with this pathway. Evidence suggests that these compounds may act by inhibiting the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of I κ B α . [4][5] This action effectively traps NF- κ B in the cytoplasm, preventing the inflammatory and pro-survival gene expression it mediates.



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